2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole
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Overview
Description
The compound “2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups. These include a cyclopropyl group, a methoxy group, a pyrimidinyl group, a piperazinyl group, and a thiadiazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the piperazine and pyrimidine rings would provide some rigidity. The methoxy group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. For example, the methoxy group might be susceptible to demethylation under acidic conditions, while the pyrimidine ring might undergo electrophilic substitution .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole” would require appropriate safety precautions. Without specific toxicity data, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .
Future Directions
The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials. Alternatively, if it’s a useful synthetic intermediate, new synthetic routes and applications could be explored .
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c1-21-11-4-5-15-13(16-11)19-6-8-20(9-7-19)14-18-17-12(22-14)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNOWKFSCSVQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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